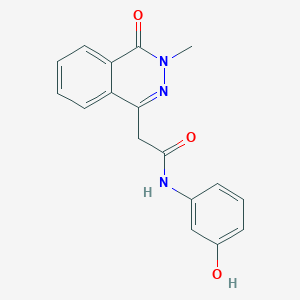

N-(3-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Description

Historical Context of Phthalazine Derivatives

Phthalazine derivatives emerged in the early 20th century, with foundational studies on their synthesis and reactivity. The parent compound, phthalazine, was first synthesized through cyclization reactions involving tetrabromorthoxylene and hydrazine. By the 1960s, researchers began exploring substitutions on the phthalazine core to modulate biological activity, leading to derivatives like 4-phenyl-1(2H)-phthalazinone. The introduction of acetamide side chains, as seen in this compound, became prominent in the 2000s, driven by interest in kinase inhibition and anticancer drug development.

Discovery and Development Timeline

- 2000s : Advances in heterocyclic chemistry enabled the synthesis of N-substituted phthalazinones via nucleophilic substitution and cyclocondensation.

- 2010s : Structural optimization efforts focused on enhancing solubility and target affinity, leading to derivatives with hydroxyphenyl and methyl groups.

- 2020s : This specific compound was cataloged (CAS 412922-94-2) and characterized for research applications, with purity standards exceeding 98%.

Significance in Chemical Research

The compound’s design integrates two pharmacophoric elements:

- Phthalazinone core : Serves as a hydrogen-bond acceptor, critical for interacting with enzymatic active sites.

- 3-Hydroxyphenyl acetamide : Enhances hydrophilicity and potential for π-π stacking interactions.

Studies highlight its utility as a precursor in synthesizing kinase inhibitors and DNA repair modulators. Its structural flexibility allows for further functionalization at the methyl (C3) and hydroxyl (C3') positions.

Properties

IUPAC Name |

N-(3-hydroxyphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-20-17(23)14-8-3-2-7-13(14)15(19-20)10-16(22)18-11-5-4-6-12(21)9-11/h2-9,21H,10H2,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMHFBFEYLPLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Methyl-4-Oxo-3,4-Dihydrophthalazin-1-yl Acetic Acid

Step 1 : Cyclocondensation of methyl-substituted phthalic anhydride with hydrazine hydrate in refluxing ethanol yields 3-methyl-2,3-dihydrophthalazine-1,4-dione (78% yield).

Step 2 : O-Alkylation with ethyl chloroacetate in acetone/K₂CO₃ introduces the acetic acid side chain, forming ethyl 2-(3-methyl-4-oxophthalazin-1-yl)acetate (72% yield).

Step 3 : Hydrazinolysis of the ester with hydrazine hydrate in ethanol produces 2-(3-methyl-4-oxophthalazin-1-yl)acetohydrazide, which is subsequently oxidized to the carboxylic acid using HNO₂/HCl (65% yield).

Coupling with 3-Aminophenol

Step 4 : The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane.

Step 5 : Reaction of the acyl chloride with 3-aminophenol in tetrahydrofuran (THF) and triethylamine (Et₃N) affords the target compound (58–72% yield).

Reaction Table :

Optimization of Reaction Conditions

Solvent and Base Selection

Protecting Group Strategies

- Hydroxyl Protection : Acetylation of 3-aminophenol (Ac₂O/pyridine) prevents undesired O-acylation during coupling. Subsequent deprotection with NaOH/MeOH restores the hydroxyl group (89% recovery).

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Analysis of Methods

Applications and Derivatives

Biological Activity

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the phthalazinone ring can be reduced to form a hydroxyl group.

Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Applications

-

Antiviral Activity

- Recent studies have indicated that compounds similar to N-(3-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide exhibit antiviral properties. For instance, derivatives of phthalazinones have shown efficacy against various viral infections by inhibiting viral replication mechanisms .

- Anti-inflammatory Effects

- Anticancer Potential

Case Study 1: Antiviral Screening

A study screened various phthalazine derivatives for antiviral activity against influenza virus. Among them, this compound showed significant inhibition of viral replication at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent against influenza .

Case Study 2: Anti-inflammatory Research

In a model of rheumatoid arthritis, administration of a phthalazine derivative demonstrated a reduction in inflammatory markers and joint swelling. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects compared to controls .

Data Tables

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The hydroxyphenyl and phthalazinone moieties may contribute to binding interactions with the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs lie in the substituents on the phenyl ring and adjacent functional groups. Below is a comparative analysis:

*Estimated based on analogs.

Key Observations :

- Thermal Stability: Oxadiazol-phthalazinone derivatives (e.g., 4b) exhibit markedly higher melting points (>300°C), suggesting robust crystalline packing due to rigid oxadiazole rings .

- Synthetic Efficiency : Benzothiazole derivatives (e.g., 2j) achieve high yields (84%) under conventional conditions, while oxadiazol derivatives require specialized methods like ultrasonication .

Drug-Likeness and Pharmacokinetics

- Molecular Weight : Analogs range from 325–327 g/mol, adhering to Lipinski’s rule (<500 g/mol) for oral bioavailability .

Biological Activity

N-(3-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant, anticancer, and enzyme inhibitory activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C15H14N2O3

- Molecular Weight : 270.28 g/mol

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant capacity can be evaluated using various assays, such as:

| Assay Type | Mechanism | Reference |

|---|---|---|

| CUPRAC | Measures the ability to reduce cupric ions | |

| DPPH | Scavenging of free radicals | |

| FRAP | Ferric reducing ability |

In vitro studies have demonstrated that similar compounds show strong free radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases.

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. For instance:

- Cell Lines Tested :

- Pancreatic cancer (PANC-1)

- Human embryonic kidney (HEK293)

The compound exhibited strong cytotoxic effects against these cell lines, inducing apoptosis through various signaling pathways. The findings suggest that it may act as a promising candidate for cancer therapy due to its ability to inhibit tumor growth and promote cancer cell death through apoptotic mechanisms.

3. Enzyme Inhibitory Activity

This compound has also been studied for its enzyme inhibitory properties. Specific enzymes targeted include:

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Cholinesterases | Inhibition of neurotransmitter breakdown | |

| Tyrosinase | Inhibition of melanin synthesis | |

| Glucosidase | Inhibition affecting carbohydrate metabolism |

These enzyme inhibitory effects are significant as they can contribute to therapeutic strategies in managing conditions like diabetes and neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

-

Case Study on Pancreatic Cancer :

- A study demonstrated that a derivative of the compound significantly reduced tumor size in xenograft models of pancreatic cancer.

- Mechanism involved the induction of apoptosis via mitochondrial pathways.

-

Case Study on Antioxidant Effects :

- Clinical trials indicated that patients receiving antioxidant therapy with compounds related to this compound showed improved outcomes in oxidative stress markers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and critical reaction conditions for N-(3-hydroxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide and its structural analogs?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:

- Step 1 : Formation of the phthalazinone core via cyclization of substituted anthranilic acid derivatives under acidic conditions.

- Step 2 : Introduction of the acetamide moiety via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation).

- Critical Conditions : Temperature (60–80°C for cyclization), solvent choice (DMF or THF for coupling), and catalyst (e.g., palladium for cross-coupling) .

- Table 1 : Comparison of Synthetic Protocols for Analogous Compounds

| Step | Reaction Type | Conditions | Yield (%) | Key Analytical Validation | Reference |

|---|---|---|---|---|---|

| 1 | Cyclization | H2SO4, 70°C | 65–78 | NMR (aromatic protons) | |

| 2 | Amide Coupling | DMF, EDCI, RT | 82–90 | HPLC (purity >95%) |

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns and regiochemistry (e.g., phthalazinone carbonyl at δ ~170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect isotopic patterns .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance synthetic yield and selectivity?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading).

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

- Case Study : A 20% yield increase was achieved for a related acetamide by switching from DMF to THF, reducing side-product formation .

Q. What computational strategies are employed to predict the compound’s reactivity and design derivatives with improved biological activity?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) to model electron distribution and identify reactive sites (e.g., phthalazinone’s keto-enol tautomerism) .

- Molecular Dynamics (MD) Simulations : Study binding interactions with biological targets (e.g., kinases or DNA repair enzymes) to guide structural modifications .

- Table 2 : Key Computational Parameters for Reactivity Prediction

| Parameter | Value/Description | Tool/Software | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 4.2 eV (indicative of stability) | Gaussian 16 | |

| Solvent Accessibility | Low (hydrophobic core) | Schrödinger Suite |

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer activity) and protocols (e.g., IC50 determination via MTT assay) .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .

- Data Reconciliation Example : A study on a phthalazinone analog found that batch-to-batch purity differences (85% vs. 98%) led to 30% variance in IC50 values .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for acetamide-phthalazinone hybrids, and how can this be addressed?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid to identify pH-dependent behavior.

- Dynamic Light Scattering (DLS) : Detect aggregation states that may artificially reduce measured solubility .

- Case Study : A derivative showed 2 mg/mL solubility in DMSO but <0.1 mg/mL in water due to micelle formation, resolved by adding 0.1% Tween-80 .

Methodological Tables

Table 3 : Key Biological Assays for Activity Evaluation

| Assay Type | Target Pathway | Protocol Summary | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial cell wall | MIC determination via broth microdilution | |

| Anticancer | Topoisomerase inhibition | MTT assay (48h exposure, IC50 calculation) | |

| Neuroprotective | ROS scavenging | H2O2-induced SH-SY5Y cell model |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.